![molecular formula C15H15BrO3 B13894265 [3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)
[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol is an organic compound that features a bromine atom, a methoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a phenylmethanol derivative. The reaction is usually carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of [3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol.
2-Methoxy-5-bromophenol: Shares similar structural features but with a hydroxyl group instead of a methanol moiety.
3-Bromo-4-methoxybenzyl alcohol: Another related compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15BrO3 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
[3-[(5-bromo-2-methoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C15H15BrO3/c1-18-15-6-5-13(16)8-12(15)10-19-14-4-2-3-11(7-14)9-17/h2-8,17H,9-10H2,1H3 |
InChI Key |
UGEJYZBHGDMJMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
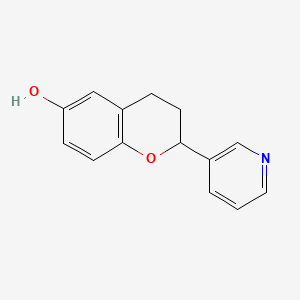
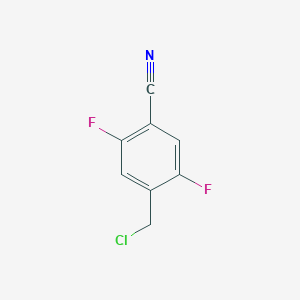
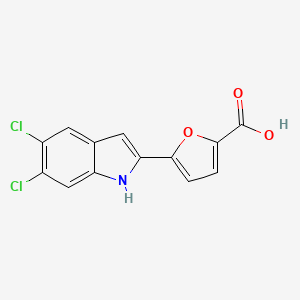
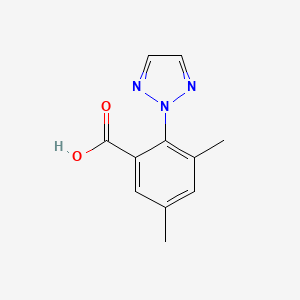
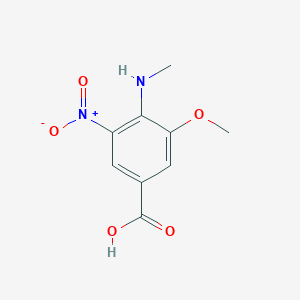
![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
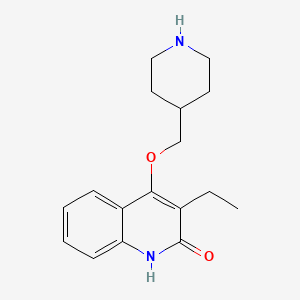
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
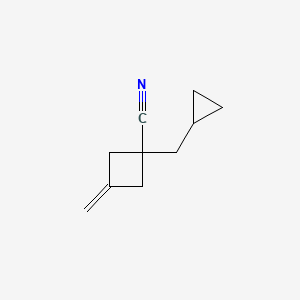

![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

